molecular formula C10H10O4 B15172853 Methyl 3-(3-hydroxyphenoxy)prop-2-enoate CAS No. 917872-66-3

Methyl 3-(3-hydroxyphenoxy)prop-2-enoate

Cat. No.: B15172853
CAS No.: 917872-66-3
M. Wt: 194.18 g/mol
InChI Key: SQKPHXQLRCSXLM-UHFFFAOYSA-N
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Description

. It is characterized by its molecular structure, which includes a hydroxy group (-OH) attached to a benzene ring, and an ester functional group formed by the reaction of an alcohol with an acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-hydroxyphenoxy)prop-2-enoate typically involves the reaction of resorcinol (3-hydroxybenzene) with methyl propiolate (methyl prop-2-enoate) under specific conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond. The reaction mixture is heated to a specific temperature, usually around 60-80°C, to ensure the completion of the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions using reactors designed to handle higher volumes of reactants. The process may also include purification steps, such as distillation or recrystallization, to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(3-hydroxyphenoxy)prop-2-enoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of halogenated or alkylated derivatives.

Scientific Research Applications

Methyl 3-(3-hydroxyphenoxy)prop-2-enoate has found applications in various scientific fields, including chemistry, biology, medicine, and industry.

  • Chemistry: It serves as a starting material for the synthesis of other organic compounds, including natural products and pharmaceutical intermediates.

  • Biology: The compound can be used in biological studies to investigate the effects of hydroxyphenyl groups on biological systems.

  • Industry: this compound is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism by which Methyl 3-(3-hydroxyphenoxy)prop-2-enoate exerts its effects depends on its specific application. In drug development, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Methyl 3-(3-hydroxyphenoxy)prop-2-enoate can be compared with other similar compounds, such as Methyl 3-(4-hydroxyphenoxy)prop-2-enoate and Methyl 3-(2-hydroxyphenoxy)prop-2-enoate. These compounds differ in the position of the hydroxy group on the benzene ring, which can affect their chemical properties and reactivity. This compound is unique in its specific arrangement of functional groups, which contributes to its distinct behavior in chemical reactions and applications.

Properties

CAS No.

917872-66-3

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

methyl 3-(3-hydroxyphenoxy)prop-2-enoate

InChI

InChI=1S/C10H10O4/c1-13-10(12)5-6-14-9-4-2-3-8(11)7-9/h2-7,11H,1H3

InChI Key

SQKPHXQLRCSXLM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=COC1=CC=CC(=C1)O

Origin of Product

United States

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